

Spectroscopic Profile of 6,7-Dimethoxyquinolin-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 6,7-Dimethoxyquinolin-4-ol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **6,7-Dimethoxyquinolin-4-ol**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **6,7-Dimethoxyquinolin-4-ol**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.76	d (J=7.3 Hz)	1H	H-5
7.42	s	1H	H-8
7.05	s	1H	H-2
5.93	d (J=7.3 Hz)	1H	H-3
3.84	s	3H	OCH ₃
3.81	s	3H	OCH ₃

Solvent: DMSO-d6, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

While specific experimental ¹³C NMR data for **6,7-Dimethoxyquinolin-4-ol** is not readily available in the public domain, typical chemical shifts for quinoline and its derivatives can be referenced for provisional assignments.

Table 3: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₁₁ H ₁₁ NO ₃
Molecular Weight	205.21 g/mol [2]
Exact Mass	205.0739 g/mol [2]

Table 4: Infrared (IR) Spectroscopy Data

Specific IR absorption data for **6,7-Dimethoxyquinolin-4-ol** is not detailed in the available literature. However, the expected characteristic absorption bands would include:

Functional Group	Expected Absorption Range (cm-1)
O-H stretch (hydroxyl)	3200-3600 (broad)
N-H stretch	3300-3500
C-H stretch (aromatic)	3000-3100
C-H stretch (aliphatic, -OCH ₃)	2850-3000
C=O stretch (keto tautomer)	1650-1700
C=C stretch (aromatic)	1450-1600
C-O stretch (ether)	1000-1300

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These can be adapted by researchers for the specific instrumentation and conditions available in their laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **6,7-Dimethoxyquinolin-4-ol** in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃, or Methanol-d4). Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR.
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

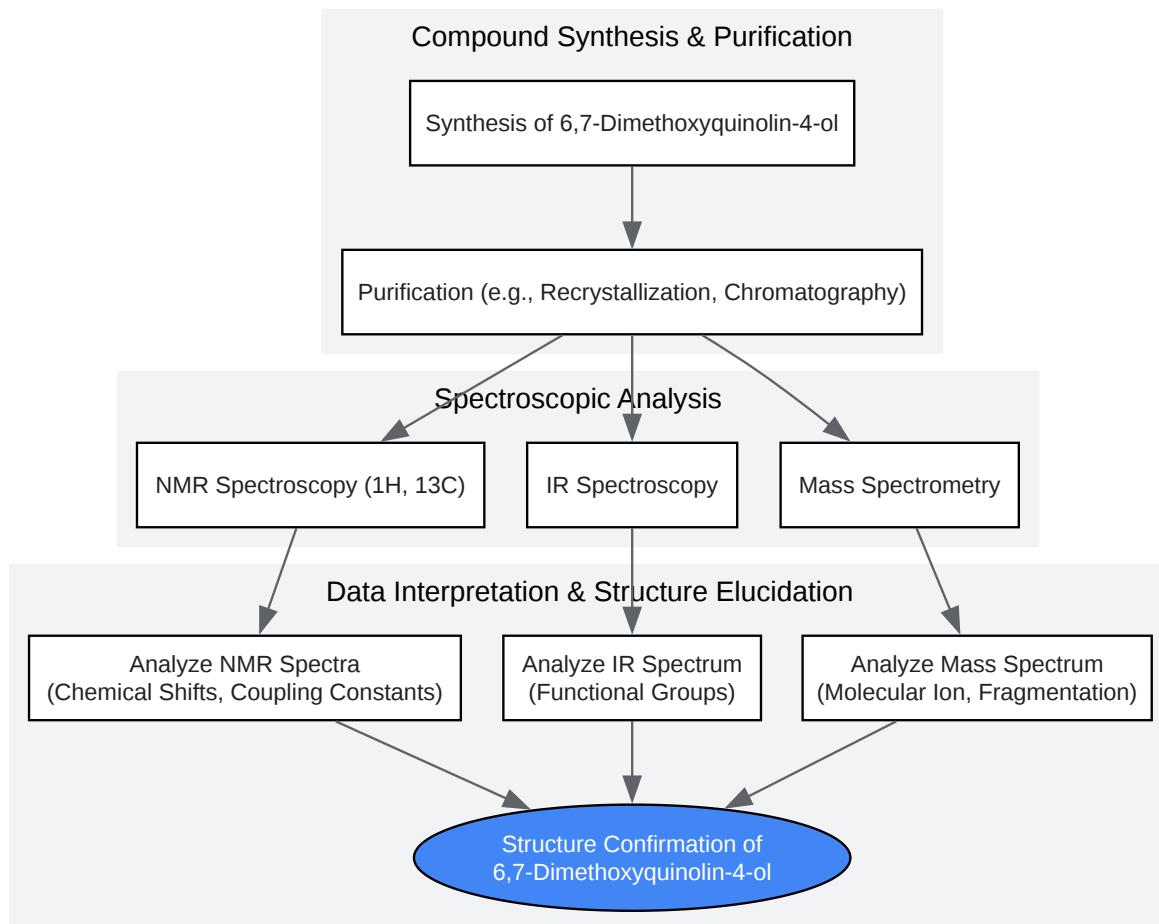
- Sample Preparation: Prepare the sample using one of the following methods:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Nujol Mull: Grind the solid sample with a few drops of Nujol (mineral oil) to form a paste, and then press it between two salt plates (e.g., NaCl or KBr).
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Record the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
- Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods for this type of molecule.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the separated ions to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **6,7-Dimethoxyquinolin-4-ol**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **6,7-Dimethoxyquinolin-4-ol**.

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References

- 1. 4-Hydroxy-6,7-dimethoxyquinoxine | 13425-93-9 [chemicalbook.com]
- 2. 6,7-Dimethoxy-4-hydroxyquinoxine | C11H11NO3 | CID 459611 - PubChem [pubchem.ncbi.nlm.nih.gov]
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